molecular formula C14H11F6N3O B2728728 2-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 1448123-50-9

2-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No. B2728728
CAS RN: 1448123-50-9
M. Wt: 351.252
InChI Key: WIEJRKBOHSUGCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have explored various synthetic routes and chemical properties of trifluoromethylated pyrazoles and benzamide derivatives. For instance, unexpected trifluoromethylated pyrazoles have been synthesized from ethyl 2-diazo-4,4,4-trifluoroacetoacetate, revealing an unusual pathway that includes intramolecular cyclization and a [1,5]-shift to afford a pyrazole (Guillaume et al., 1994). Furthermore, synthesis strategies for trifluoromethyl-containing polysubstituted aromatic compounds have been developed, emphasizing the impact of the trifluoromethyl group on regioselectivity and efficiency in synthesis processes (Kondratov et al., 2015).

Biological Applications

Trifluoromethylated compounds, including pyrazole carboxamide derivatives, have shown significant biological activities. For example, new routes to synthesize benzamide-based 5-aminopyrazoles and their fused heterocycles have been investigated for remarkable antiavian influenza virus activity, showcasing the potential of these compounds in antiviral research (Hebishy et al., 2020). Additionally, novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were synthesized and evaluated for nematocidal activity, highlighting the agricultural applications of trifluoromethylated compounds (Zhao et al., 2017).

Material Science and Other Applications

In material science, the synthesis and characterization of compounds with trifluoromethyl groups have been crucial in developing new materials with unique properties. Microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety has been explored, contributing to the efficient production of materials with potential applications in various industries (Shaaban, 2008).

properties

IUPAC Name

2-(trifluoromethyl)-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F6N3O/c15-13(16,17)10-4-2-1-3-9(10)12(24)21-6-8-23-7-5-11(22-23)14(18,19)20/h1-5,7H,6,8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEJRKBOHSUGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(trifluoromethyl)-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.